molecular formula C18H18N6 B2434866 (E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isopropyl-1H-benzo[d]imidazole CAS No. 612049-35-1

(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isopropyl-1H-benzo[d]imidazole

Cat. No. B2434866
CAS RN: 612049-35-1
M. Wt: 318.384
InChI Key: FJGPOXRAGFMMCJ-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isopropyl-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C18H18N6 and its molecular weight is 318.384. The purity is usually 95%.
BenchChem offers high-quality (E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isopropyl-1H-benzo[d]imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isopropyl-1H-benzo[d]imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition and Material Protection

Carbohydrate compounds, including derivatives structurally related to benzimidazoles, have been studied for their corrosion inhibition capabilities on metal surfaces in harsh chemical environments. These compounds show efficient corrosion inhibition properties, adhering to the metal surface following the Langmuir adsorption isotherm. This application is crucial in extending the lifespan of metals in industrial settings, thus reducing maintenance costs and environmental impact. Studies have utilized techniques such as electrochemical methods, surface characterization, and theoretical simulations to elucidate the mechanisms of action (Yadav, Sarkar, & Obot, 2016).

Antiviral Research

Research into benzimidazole derivatives has also extended into the field of antiviral agents. The structural modification of these compounds has led to the development of novel inhibitors against human rhinovirus, highlighting the potential of benzimidazole derivatives in contributing to the treatment of viral infections. This research underscores the versatility of benzimidazole compounds in pharmaceutical development, offering a foundation for the creation of new antiviral drugs (Hamdouchi et al., 1999).

Synthesis of Novel Polysubstituted Compounds

Benzimidazole derivatives have been utilized as precursors in the synthesis of a variety of novel compounds, including polysubstituted azoles. These compounds have shown promising antimicrobial and anticancer activities, suggesting potential applications in the development of new therapeutic agents. The synthesis involves novel methodologies, contributing to the field of organic and medicinal chemistry with potential implications for drug discovery and development (Kheder & Farghaly, 2017).

Ferroelectricity and Antiferroelectricity

The benzimidazole core has been identified as a key component in materials exhibiting ferroelectric and antiferroelectric properties. This discovery opens up new avenues for the use of benzimidazole derivatives in the development of lead- and rare-metal-free ferroelectric devices. The exploration of imidazole substituents can lead to a systematic understanding of structure-property relationships, potentially revolutionizing the design and engineering of electronic devices (Horiuchi et al., 2012).

properties

IUPAC Name

N-[(E)-(1-propan-2-ylbenzimidazol-2-yl)methylideneamino]-1H-benzimidazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6/c1-12(2)24-16-10-6-5-9-15(16)20-17(24)11-19-23-18-21-13-7-3-4-8-14(13)22-18/h3-12H,1-2H3,(H2,21,22,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGPOXRAGFMMCJ-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C=NNC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=CC=CC=C2N=C1/C=N/NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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